Lipophilicity Differentiation: XLogP3 Comparison with Positional Isomer
The target compound exhibits a computed XLogP3 of 3.0, which is 0.6 log units lower than the positional isomer N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (XLogP3 = 3.6) [1][2]. This difference arises from the distinct spatial arrangement of the electron-withdrawing nitro and chloro substituents on the aniline ring. A ΔlogP of 0.6 is quantitatively meaningful for predicting differential membrane permeability, aqueous solubility, and potential off-target binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 838871-29-7): XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = -0.6 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); identical computational method applied to both compounds |
Why This Matters
A 0.6 logP unit difference translates to an approximately 4-fold difference in partition coefficient, which can significantly affect compound distribution in cell-based assays, in vivo PK, and assay interference potential—making proper selection critical for reproducible results.
- [1] PubChem CID 16451482. Computed XLogP3-AA for N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem CID 2986128. Computed XLogP3-AA for N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
